molecular formula C14H10BrNO4 B5709276 (4-Nitrophenyl)methyl 3-bromobenzoate

(4-Nitrophenyl)methyl 3-bromobenzoate

Cat. No.: B5709276
M. Wt: 336.14 g/mol
InChI Key: CLLXUCKFMIPUFB-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl 3-bromobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitrophenyl group attached to a methyl ester of 3-bromobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl 3-bromobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 3-bromobenzoate moiety can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group in the 4-nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and (4-nitrophenyl)methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or using sodium borohydride (NaBH4) in ethanol.

    Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.

Major Products

    Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

    Reduction: (4-Aminophenyl)methyl 3-bromobenzoate.

    Ester Hydrolysis: 3-Bromobenzoic acid and (4-nitrophenyl)methanol.

Scientific Research Applications

(4-Nitrophenyl)methyl 3-bromobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of photoactive materials and polymers.

    Biological Studies: It may be used as a probe in biochemical assays to study enzyme activities and interactions.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 3-bromobenzoate depends on the specific application and the chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)methyl benzoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Methyl 3-bromobenzoate:

    (4-Nitrophenyl)methyl 4-bromobenzoate: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.

Uniqueness

(4-Nitrophenyl)methyl 3-bromobenzoate is unique due to the presence of both a nitrophenyl group and a bromobenzoate moiety, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in organic synthesis, materials science, and medicinal chemistry.

Properties

IUPAC Name

(4-nitrophenyl)methyl 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-12-3-1-2-11(8-12)14(17)20-9-10-4-6-13(7-5-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLXUCKFMIPUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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